molecular formula C32H36ClN9O2S B3028458 Dot1L-IN-1 CAS No. 2088518-50-5

Dot1L-IN-1

Cat. No.: B3028458
CAS No.: 2088518-50-5
M. Wt: 646.2 g/mol
InChI Key: XASXTBSHBDYHAT-JOCHJYFZSA-N
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Description

Dot1L-IN-1 is a potent and selective inhibitor of the disruptor of telomeric silencing 1-like (DOT1L) protein, a histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of mixed-lineage leukemia (MLL) and other hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dot1L-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The process includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and selectivity. This may involve reactions such as alkylation, acylation, and amination.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and quality. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dot1L-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Dot1L-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and gene expression.

    Biology: Investigates the biological functions of DOT1L in cell cycle regulation, DNA damage repair, and transcriptional regulation.

    Medicine: Explores therapeutic potential in treating hematological malignancies, particularly MLL, by inhibiting aberrant histone methylation.

Mechanism of Action

Dot1L-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of DOT1L. This inhibition prevents the methylation of histone H3 at lysine 79, leading to altered chromatin structure and gene expression. The compound targets the active site of DOT1L, blocking its interaction with the substrate S-adenosylmethionine (SAM). This disruption affects various molecular pathways, including those involved in cell cycle progression, DNA repair, and transcriptional regulation .

Comparison with Similar Compounds

Dot1L-IN-1 is compared with other similar compounds, such as:

    Pinometostat (EPZ-5676): Another DOT1L inhibitor with clinical applications in MLL. This compound is noted for its higher selectivity and potency.

    Sinefungin: A natural product that inhibits various methyltransferases, including DOT1L. This compound is more specific to DOT1L, reducing off-target effects.

    BIX-01294: An inhibitor of G9a histone methyltransferase. .

This compound stands out due to its high selectivity for DOT1L, making it a valuable tool in epigenetic research and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASXTBSHBDYHAT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088518-50-5
Record name 2-({[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoyl}amino)-N-(3-{methyl[(3R)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl]amino}propyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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